molecular formula C21H15BrO3 B11157952 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B11157952
M. Wt: 395.2 g/mol
InChI Key: QTWWNFVBBWBSBR-UHFFFAOYSA-N
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Description

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound that features a unique structure combining a benzofuran moiety with a cyclopenta[g]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multi-step organic reactions. One common approach is to start with the bromination of 3-methylbenzofuran, followed by cyclization reactions to form the chromenone core. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
  • 4-(5-fluoro-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Uniqueness

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially improving its efficacy in therapeutic applications.

Properties

Molecular Formula

C21H15BrO3

Molecular Weight

395.2 g/mol

IUPAC Name

4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one

InChI

InChI=1S/C21H15BrO3/c1-11-15-9-14(22)5-6-18(15)25-21(11)17-10-20(23)24-19-8-13-4-2-3-12(13)7-16(17)19/h5-10H,2-4H2,1H3

InChI Key

QTWWNFVBBWBSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C3=CC(=O)OC4=C3C=C5CCCC5=C4

Origin of Product

United States

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